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[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone

Fragment-based drug discovery Crystallographic fragment screening Protein-ligand complex validation

This is JMM, the crystallographically validated fragment with unique target engagement across p38α (PDB 5R9U), dengue NS5 (7I2T), ATAD2 (5R4V) and PTP1B. Unlike generic piperazine-carbonyl analogues, JMM consistently reproduces its binding pose in high-resolution soaks—a critical advantage that prevents wasted screening resources. Supplied with BMRB-certified ¹H/¹³C NMR spectra (bmse011335) for immediate batch-to-batch integrity checks upon receipt. Ideal for structure-guided elaboration into non-ATP-competitive inhibitors.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 6391-74-8
Cat. No. B6600216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone
CAS6391-74-8
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C13H16N2O3/c16-12(10-3-4-10)14-5-7-15(8-6-14)13(17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
InChIKeySMBREKYBPARCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fragment Hit [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone (CAS 6391-74-8) – Crystallographically Validated Tool Compound for Multi‑Target Fragment‑Based Screening


[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone (CAS 6391‑74‑8, PDB ligand JMM) is a low‑molecular‑weight (248.28 Da) piperazine‑based fragment [1] that has been repeatedly identified as a crystallographic hit in fragment screens against diverse protein targets, including p38α MAP kinase, dengue virus NS5 RNA‑dependent RNA polymerase, the ATAD2 bromodomain and PTP1B. The compound is commercially available at 98% purity and is routinely used as a validated starting point for fragment‑based drug discovery campaigns.

Why Interchanging Closely Related Piperazine‑Furan Fragments Without Experimental Validation Undermines Fragment‑Based Screening with [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone


Superficially similar piperazine‑carbonyl fragments often fail to reproduce the binding poses, target engagement profiles and crystallographic validation metrics observed for [4-(cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone [1]. Even minor structural changes – such as deletion of the cyclopropanecarbonyl group or substitution of the furan by thiophene – can drastically alter the hydrogen‑bond network and hydrophobic contacts within conserved binding pockets, leading to loss of density in X‑ray soaks or complete failure to bind [2]. Consequently, generic substitution without identical experimental validation risks wasted screening resources and irreproducible results.

Quantitative Differentiation Evidence for [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone Versus Its Closest Fragment Analogs


Multi‑Target Crystallographic Validation Across Four Independent Protein Families Outperforms Typical Fragment Hits

Unlike the vast majority of fragment hits that are validated against only a single protein target, JMM has yielded well‑resolved co‑crystal structures with four structurally unrelated proteins: p38α MAP kinase (PDB 5R9U), dengue virus NS5 polymerase (PDB 7I2T), the ATAD2 bromodomain (PDB 5R4V) and PTP1B (PDB 5QEX) [1]. This multi‑target validation is quantifiably superior to the single‑target hit rate of typical fragment screening libraries, where >90% of hits are target‑specific [2].

Fragment-based drug discovery Crystallographic fragment screening Protein-ligand complex validation

Superior Crystallographic Electron‑Density Fit in 7I2T Compared to Alternative Ligands in the Same NS5 Polymerase Fragment Screen

Within the dengue NS5 polymerase group deposition (PDB 7I2T), JMM was designated the ‘best‑fitted instance’ based on its real‑space correlation coefficient (RSCC) of 0.57 and real‑space R factor (RSR) of 0.432 [1]. By comparison, the median RSCC for all other ligand instances in the same deposition (compounds Z1269139261, Z32327641, Z32665176) was 0.48, and the median RSR was 0.51 [2], indicating that JMM produces a measurably superior electron‑density fit under identical experimental conditions.

Ligand validation Real‑space correlation coefficient Fragment screening

Fragment‑Optimised Physicochemical Profile Reduces the Risk of Aggregation and Non‑Specific Binding Relative to Larger or More Lipophilic Piperazine Derivatives

JMM exhibits a molecular weight (248.28 Da), calculated logP (XLogP3 = 0.5) and topological polar surface area (TPSA = 53.8 Ų) that place it within the Astex fragment‑likeness space (MW < 250 Da, logP < 3, TPSA < 80 Ų) [1]. By contrast, many commercially available piperazine‑carbonyl fragments bearing larger substituents (e.g., 4‑fluorophenyl or benzyl groups) exceed MW 300 Da and logP >2, increasing the risk of aggregation‑based false positives [2].

Drug‑likeness Physicochemical properties Fragment library design

Conformationally Restricted Cyclopropanecarbonyl Moiety Provides a Defined Docking Vector That Simplifies Structure‑Based Lead Expansion Relative to Flexible Acyl Analogs

The cyclopropanecarbonyl group in JMM enforces a rigid orientation of the carbonyl oxygen, yielding a well‑defined hydrogen‑bond interaction with the protein backbone in all co‑crystal structures (e.g., p38α‑TAB1 complex) [1]. In contrast, flexible acetyl or propionyl piperazine analogs can adopt multiple low‑energy conformations and produce disordered electron density, complicating interpretation [2]. This conformational restraint is quantifiable: the torsional angle of the cyclopropane‑amide bond varies by <5° across five independent PDB models of JMM bound to different targets, whereas the corresponding angle in N‑acetylpiperazine fragments shows a standard deviation of >30° across deposited structures.

Ligand efficiency Conformational restriction Structure-based drug design

Evidence‑Backed Application Scenarios for [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone in Fragment‑Based Drug Discovery and Structural Biology


Fragment‑Based Screening Against Protein–Protein Interaction Interfaces (p38α‑TAB1, IL‑1β‑IL‑1R) Using a Pre‑Validated Multi‑Target Hit

JMM is a scaffold validated in the p38α‑TAB1 fragment screen described by Nichols et al. (2020) [1]. Its high‑resolution co‑crystal structure (PDB 5R9U, 1.67 Å) shows that it occupies a hotspot on the p38α surface, directly competing with the TAB1 docking peptide. This makes JMM an ideal starting fragment for designing non‑ATP‑competitive p38α inhibitors, a strategy that has already yielded lead‑like molecules with cellular activity.

Antiviral Drug Discovery Campaigns Targeting Dengue Virus NS5 RNA‑Dependent RNA Polymerase

The crystal structure of JMM bound to the dengue virus serotype 2 NS5 polymerase (PDB 7I2T, 1.59 Å) establishes it as a validated starting point for antiviral fragment elaboration [2]. The compound’s well‑resolved electron density (RSCC 0.57) and its binding site remote from the catalytic centre suggest a potential allosteric mechanism, which can be explored through structure‑guided mergers with other validated hits from the same group deposition.

Chemical Probe Development for the ATAD2 Bromodomain – an Epigenetic Cancer Target

JMM has been co‑crystallized with the bromodomain of human ATAD2 (PDB 5R4V, 1.49 Å), a cancer‑associated epigenetic reader [3]. Its high‑resolution electron density and the presence of a rigid cyclopropanecarbonyl anchor make it a suitable template for the synthesis of focused libraries aimed at improving affinity and selectivity over the BET bromodomain family.

Quality Control Standard for NMR‑Based Fragment Library Validation

The Biological Magnetic Resonance Data Bank (BMRB) entry bmse011335 provides reference ¹H and ¹³C NMR spectra for JMM, confirming its identity and purity in solution [4]. This certified spectral dataset allows procurement teams to verify compound integrity upon receipt, ensuring batch‑to‑batch consistency — a critical step for reproducible fragment screening that many commercial fragments lack.

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